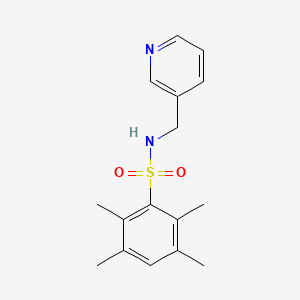
N-(3-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide, also known as FPPT, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a piperazine derivative that has a thioamide group attached to the piperazine ring. The presence of the fluorophenyl and pyridinyl groups in the molecule makes it a highly potent and selective compound for certain biological targets.
Wirkmechanismus
The mechanism of action of N-(3-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to bind to specific biological targets and modulate their activity. Studies have shown that N-(3-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has high affinity for the serotonin transporter, dopamine transporter, and sigma-1 receptor. It has been suggested that N-(3-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide may act as an allosteric modulator of these targets, enhancing or inhibiting their activity depending on the context.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. Studies have shown that it can modulate the activity of the serotonin transporter, dopamine transporter, and sigma-1 receptor, which are all involved in various physiological processes. N-(3-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has also been shown to have antipsychotic and antidepressant-like effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is its high affinity and selectivity for certain biological targets, making it a valuable tool for studying the role of these targets in various biological processes. However, one of the limitations of N-(3-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is its potential toxicity and side effects. Careful dose-response studies are necessary to ensure that the compound is being used at safe and effective concentrations.
Zukünftige Richtungen
There are several future directions for research related to N-(3-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide. One area of interest is the development of more selective and potent derivatives of N-(3-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide that can be used to study specific biological targets. Another area of interest is the use of N-(3-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide as a potential therapeutic agent for various neurological and psychiatric disorders. Further studies are also needed to fully understand the mechanism of action of N-(3-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide and its potential side effects. Overall, N-(3-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is a promising compound that has the potential to advance our understanding of various biological processes and to lead to the development of new therapies for neurological and psychiatric disorders.
Synthesemethoden
The synthesis of N-(3-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide involves the reaction of 3-fluoroaniline with 2-pyridinecarboxaldehyde in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then reacted with piperazine-1-carbothioamide in the presence of triethylamine and dichloromethane to yield N-(3-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide. The purity of the compound can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
N-(3-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been extensively studied for its potential use in various scientific research applications. It has been shown to have high affinity and selectivity for certain biological targets, making it a valuable tool for studying the role of these targets in various biological processes. N-(3-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been used in research related to the central nervous system, including studies on the serotonin transporter, dopamine transporter, and sigma-1 receptor. It has also been studied for its potential use as an antipsychotic and antidepressant agent.
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4S/c17-13-4-3-5-14(12-13)19-16(22)21-10-8-20(9-11-21)15-6-1-2-7-18-15/h1-7,12H,8-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLBNXRGLQJJDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=S)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200498 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-aminoethyl)[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]amine](/img/structure/B5749977.png)


![N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B5750006.png)
![2-[2-(dicyanomethylene)hydrazino]benzoic acid](/img/structure/B5750016.png)

![7,7-dimethyl-2-(4-methyl-1-piperidinyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5750024.png)

![1-[(2-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5750033.png)



![3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5750072.png)
![N~1~-(3-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5750083.png)